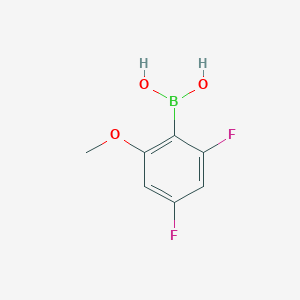
(2,4-Difluor-6-methoxyphenyl)boronsäure
Übersicht
Beschreibung
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a type of organoboron compound. It is a boronic acid derivative, which are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of (2,4-Difluoro-6-methoxyphenyl)boronic acid could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular formula of (2,4-Difluoro-6-methoxyphenyl)boronic acid is C7H7BF2O3 . The molecular weight is 187.94 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a significant application of organoboron compounds like (2,4-Difluoro-6-methoxyphenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
(2,4-Difluoro-6-methoxyphenyl)boronic acid is a solid at room temperature . It is usually bench stable, easy to purify, and often even commercially available .Wissenschaftliche Forschungsanwendungen
Synthese von Eisenkomplexen für die aromatische C−F-Hydroxylierung
Diese Verbindung wird verwendet, um einen Liganden namens N4Py 2Ar2 herzustellen. Dieser Ligand ist ein Vorläufer für die Synthese eines Eisen (Fe) -Komplexes, der eine entscheidende Rolle bei aromatischen C−F-Hydroxylierungsreaktionen spielt . Diese Reaktionen sind im Bereich der organischen Chemie von Bedeutung, da sie die Einführung von Hydroxylgruppen in aromatische Verbindungen ermöglichen, was ein entscheidender Schritt bei der Synthese verschiedener Pharmazeutika sein kann.
Kupfer-katalysierte Trifluormethylthiolierung
(2,4-Difluor-6-methoxyphenyl)boronsäure dient als Substrat bei der kupferkatalysierten Trifluormethylthiolierung von Boronsäuren . Dieser Prozess ist wichtig für die Einführung von Trifluormethylthiol (-SCF₃) -Gruppen in Moleküle, was eine wertvolle Transformation bei der Entwicklung von Agrochemikalien und therapeutischen Wirkstoffen ist, da die -SCF₃-Gruppe einzigartige Eigenschaften verleiht.
Antithrombotische Wirkstoffe
Die Verbindung wird auch als Substrat bei der Herstellung von Thioxylopyranosiden verwendet, die als potente Antithrombotika identifiziert wurden . Antithrombotische Medikamente sind wichtig, um die Bildung von Blutgerinnseln zu verhindern und so das Risiko von Schlaganfällen und Herzinfarkten zu verringern.
Suzuki- und Stille-Kupplungsreaktionen
Sie ist an Suzuki- und Stille-Kupplungsreaktionen beteiligt, die für die Synthese komplexer organischer Moleküle, einschließlich Antithrombotika, von entscheidender Bedeutung sind . Diese Kupplungsreaktionen werden in der pharmazeutischen Industrie häufig eingesetzt, um Kohlenstoff-Kohlenstoff-Bindungen zwischen verschiedenen organischen Fragmenten zu schaffen.
Wirkmechanismus
Safety and Hazards
(2,4-Difluoro-6-methoxyphenyl)boronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-difluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRDVIXFPCTKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)F)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



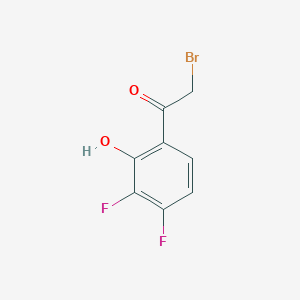


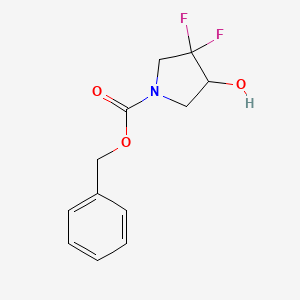
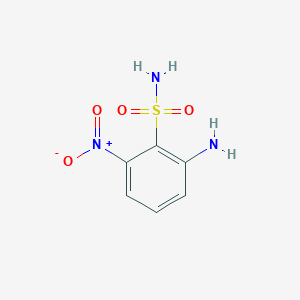

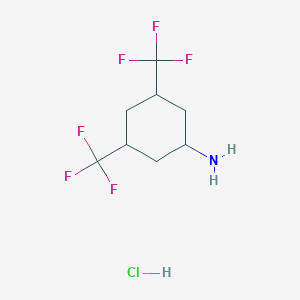
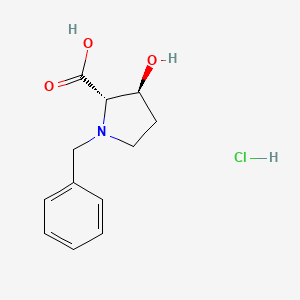
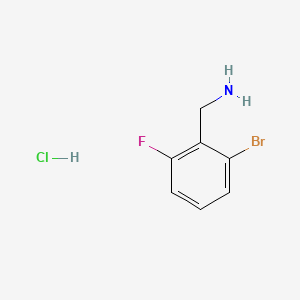
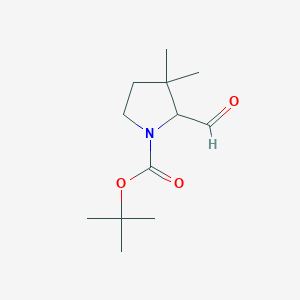
![2,5-Diaza-spiro[3.4]octane-5-carboxylic acid tert-butyl ester oxalate](/img/structure/B1381750.png)
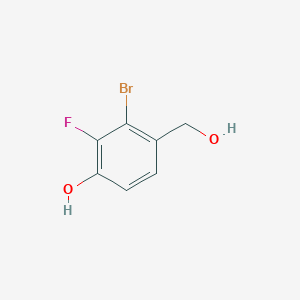
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)